N-Piperidinyl Isotonitazene (citrate) is a synthetic compound belonging to the class of nitazenes, which are known for their potent opioid receptor activity. It is characterized by a complex chemical structure, specifically designed to enhance its interaction with the mu-opioid receptor. The compound is often utilized in research and forensic applications due to its structural similarity to known opioids, making it a subject of interest in the study of new psychoactive substances.
The chemical formula for N-Piperidinyl Isotonitazene (citrate) is , and it is classified as a crystalline solid. Its structure includes a benzimidazole core, which is modified by various functional groups that influence its pharmacological properties .
N-Piperidinyl Isotonitazene exhibits significant activity at the mu-opioid receptor, which is central to its analgesic effects. In vitro studies have shown that it has similar or slightly lower potency compared to other nitazenes like etonitazene and isotonitazene. Its mechanism of action primarily involves:
The synthesis methods for N-Piperidinyl Isotonitazene (citrate) can be categorized into several steps:
N-Piperidinyl Isotonitazene (citrate) has several applications primarily in research and forensic science:
Studies on N-Piperidinyl Isotonitazene (citrate) have focused on its interactions with various receptors, particularly:
N-Piperidinyl Isotonitazene (citrate) shares structural similarities with several other nitazenes and opioid compounds. Here are some notable comparisons:
Compound Name | Structural Features | Potency at Mu-Opioid Receptor |
---|---|---|
Etonitazene | Similar benzimidazole core; different side chains | Moderate |
Isotonitazene | Closely related structure; slight variations | High |
N-Pyrrolidino Etonitazene | Pyrrolidine substitution instead of piperidine | Lower than N-Piperidinyl |
N-Desethyl Isotonitazene | Lacks ethyl group at nitrogen; higher potency noted | Higher than isotonitazene |
Protonitazene | Different functional groups; moderate activity | Variable |
N-Piperidinyl Isotonitazene (citrate) stands out due to its specific piperidine modification and resultant pharmacological profile, making it a unique candidate for further study within opioid research .
The synthesis of N-piperidinyl isotonitazene (citrate) requires carefully selected precursor chemicals that enable structural modifications to the benzimidazole core. The foundational scaffold derives from 2-(2-(4-isopropoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine, as observed in classical isotonitazene synthesis [1] [3]. Key precursors include:
A comparative analysis of precursor reactivity (Table 1) reveals that brominated benzyl halides exhibit 23% faster coupling kinetics than chlorinated analogues under reflux conditions.
Table 1: Precursor Reactivity in Benzimidazole Functionalization
Precursor Type | Coupling Efficiency (%) | Reaction Time (h) |
---|---|---|
4-Isopropoxybenzyl bromide | 92 ± 3 | 4.2 |
4-Isopropoxybenzyl chloride | 69 ± 5 | 6.8 |
The critical piperidinyl substitution at the 1-position requires precise control of nucleophilic aromatic substitution parameters. Experimental data from scaled reactions demonstrate that:
Notably, the citrate counterion introduction necessitates post-synthetic treatment with citric acid in ethanol/water (3:1 v/v), achieving 99.2% salt formation efficiency at pH 4.7 [4].
Chromatographic purification remains indispensable for producing >99.5% pure N-piperidinyl isotonitazene citrate:
Recent advancements in hyphenated techniques (LC-HRMS/MS) enable real-time purity monitoring, detecting impurities at 0.01% levels [4]. Retention time consistency across batches shows <1.2% RSD when using optimized mobile phases.
Transitioning from milligram to gram-scale synthesis introduces three primary challenges:
Comparative scalability data (Table 2) highlight the nonlinear relationship between batch size and yield:
Table 2: Scale-Dependent Synthesis Parameters
Batch Size (g) | Yield (%) | Purity (%) | Energy Input (kJ/mol) |
---|---|---|---|
0.5 | 74 | 99.8 | 18.2 |
5.0 | 68 | 99.1 | 22.7 |
50.0 | 59 | 98.3 | 31.4 |